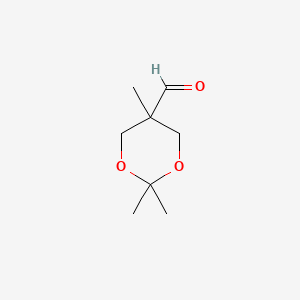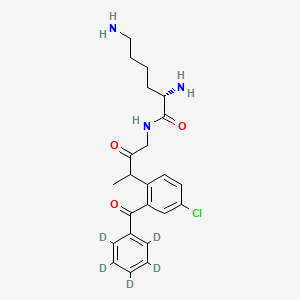
Avizafone-d5 Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avizafone-d5 Dihydrobromide is a deuterium-labeled analogue of Avizafone Dihydrobromide. Avizafone itself is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Avizafone-d5 Dihydrobromide involves the incorporation of deuterium into the Avizafone molecule. This process typically includes the following steps:
Deuterium Exchange: The hydrogen atoms in Avizafone are replaced with deuterium atoms through a deuterium exchange reaction.
Bromination: The resulting deuterated Avizafone is then reacted with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Avizafone-d5 Dihydrobromide is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Researchers use it to investigate metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is employed as a chemical reference for identification, qualitative, and quantitative analysis.
Mecanismo De Acción
Avizafone-d5 Dihydrobromide, being a prodrug of diazepam, is metabolized by enzymes in the blood to form the active drug diazepam. Diazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and resulting in sedative, anxiolytic, and anticonvulsant effects .
Comparación Con Compuestos Similares
Avizafone: The non-deuterated version of Avizafone-d5 Dihydrobromide.
Diazepam: The active metabolite of Avizafone.
Rilmazafone: Another benzodiazepine prodrug with similar properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise studies of drug metabolism and pharmacokinetics. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Propiedades
IUPAC Name |
(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRZTXVDPVPVDN-KAJGCMSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
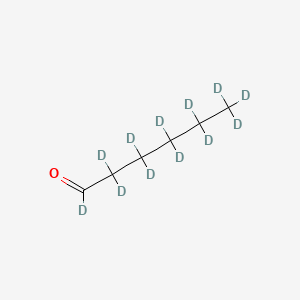

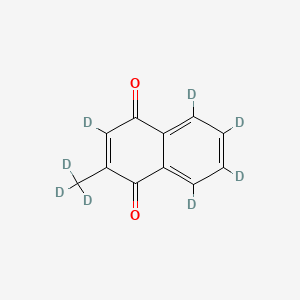

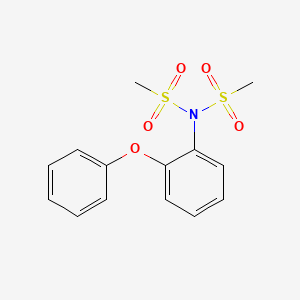
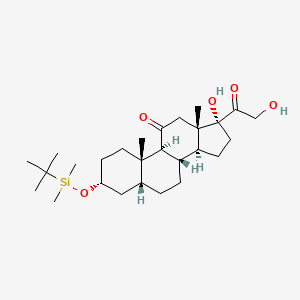

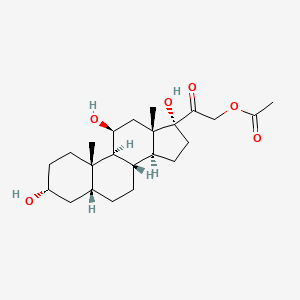
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
